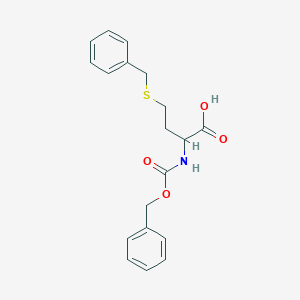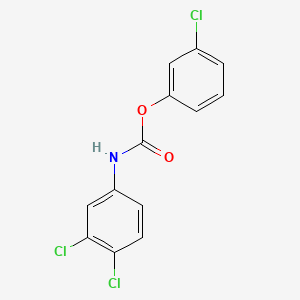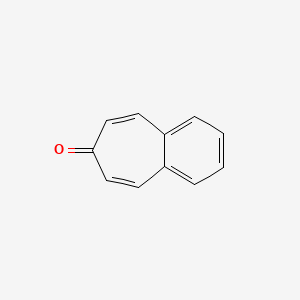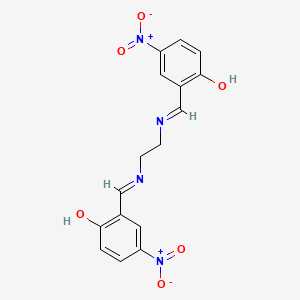
4,4-Dimethylcyclopentane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethylcyclopentane-1,2-diol is an organic compound with the molecular formula C7H14O2 It is a cycloalkane derivative where the cyclopentane ring is substituted with two methyl groups at the 4th position and two hydroxyl groups at the 1st and 2nd positions
準備方法
Synthetic Routes and Reaction Conditions
4,4-Dimethylcyclopentane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reduction of 4,4-dimethylcyclopentanone using lithium aluminium hydride (LiAlH4) as a reducing agent . The reaction typically proceeds under anhydrous conditions to prevent the decomposition of the reducing agent.
Another method involves the hydrolysis of 4,4-dimethylcyclopentene oxide, which can be prepared from 4,4-dimethylcyclopentene through epoxidation. The hydrolysis reaction is carried out in the presence of an acid or base catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
4,4-Dimethylcyclopentane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The diol can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Further reduction of the diol can lead to the formation of cyclopentane derivatives with different substitution patterns.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4,4-dimethylcyclopentanone, while substitution with thionyl chloride can produce 4,4-dimethylcyclopentyl chloride.
科学的研究の応用
4,4-Dimethylcyclopentane-1,2-diol has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: It is used in the production of polymers, resins, and other materials with desirable mechanical and chemical properties
作用機序
The mechanism of action of 4,4-dimethylcyclopentane-1,2-diol depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclopentane-1,2-diol: Lacks the methyl groups at the 4th position, resulting in different chemical and physical properties.
4-Methylcyclopentane-1,2-diol: Contains only one methyl group, leading to variations in reactivity and stability.
Cyclohexane-1,2-diol: A six-membered ring analogue with different steric and electronic effects.
Uniqueness
4,4-Dimethylcyclopentane-1,2-diol is unique due to the presence of two methyl groups at the 4th position, which can influence its reactivity, stability, and overall chemical behavior. This structural feature distinguishes it from other similar compounds and can lead to unique applications in various fields .
特性
CAS番号 |
70197-54-5 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
4,4-dimethylcyclopentane-1,2-diol |
InChI |
InChI=1S/C7H14O2/c1-7(2)3-5(8)6(9)4-7/h5-6,8-9H,3-4H2,1-2H3 |
InChIキー |
KGUCQDAECKHULR-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(C1)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)




![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)





